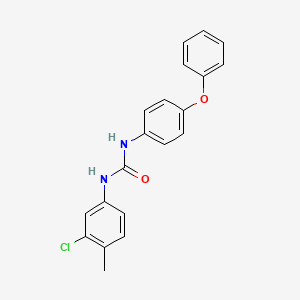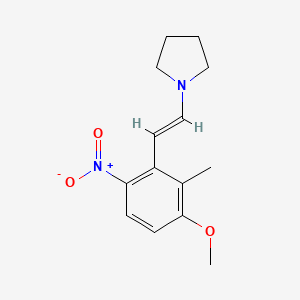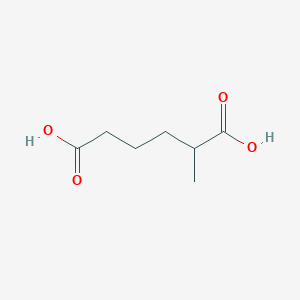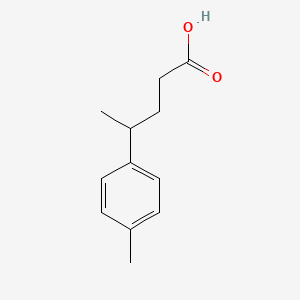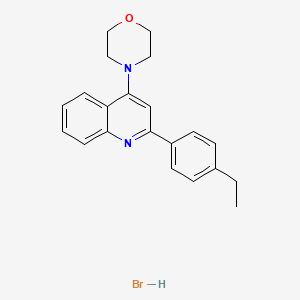![molecular formula C19H18N2O4 B11946483 N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine](/img/structure/B11946483.png)
N,N'-bis[(E)-1,3-benzodioxol-5-ylmethylidene]propane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is a complex organic compound characterized by the presence of two 1,3-benzodioxole groups attached to a 1,2-propanediamine backbone through imine linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine typically involves the condensation reaction between 1,3-benzodioxole-5-carbaldehyde and 1,2-propanediamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine bonds, resulting in the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography would be employed to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzodioxole derivatives.
Wissenschaftliche Forschungsanwendungen
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with various metal ions, which can be used in catalytic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Wirkmechanismus
The mechanism of action of N1,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, the compound can interact with DNA or RNA, affecting gene expression and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-linked bis-1,2,4-triazoles: These compounds share a similar bis-structure and are known for their energetic properties.
N,N’-bis(2,4-dibenzhydryl-6-phenyl)butane-2,3-diimine: Similar in having bis-imine linkages and used in coordination chemistry.
N,N’-bis(2-ethoxyethyl)acrylamide: Shares the bis-structure and is used in polymer chemistry.
Uniqueness
N~1~,N~2~-bis[(E)-1,3-benzodioxol-5-ylmethylidene]-1,2-propanediamine is unique due to the presence of the benzodioxole groups, which impart distinct electronic and steric properties
Eigenschaften
Molekularformel |
C19H18N2O4 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(1,3-benzodioxol-5-yl)-N-[2-(1,3-benzodioxol-5-ylmethylideneamino)propyl]methanimine |
InChI |
InChI=1S/C19H18N2O4/c1-13(21-10-15-3-5-17-19(7-15)25-12-23-17)8-20-9-14-2-4-16-18(6-14)24-11-22-16/h2-7,9-10,13H,8,11-12H2,1H3 |
InChI-Schlüssel |
NLRMZZTTXIWARR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN=CC1=CC2=C(C=C1)OCO2)N=CC3=CC4=C(C=C3)OCO4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



